2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole
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Overview
Description
2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Scientific Research Applications
2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its interaction with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
It is suggested that its action may be due to general central nervous system depression .
Mode of Action
Its mode of action is likely related to its ability to depress the central nervous system .
Pharmacokinetics
The pharmacokinetics of 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole have been evaluated in healthy adult volunteers . Peak plasma concentrations occur approximately 3 hours after an oral dose under fasted conditions . The compound’s concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours . Doubling the dose results in a roughly proportional increase in exposure as indicated by peak plasma concentrations and area under the curve .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a high fat meal at the time of drug administration can increase peak plasma concentrations by 177.5% and increase the area under the curve by 123.5% and 115.4%, respectively . Time-to-peak concentration is also delayed and terminal half-life is decreased under fed conditions compared to fasted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole typically involves the reaction of 3,5-dimethylphenol with appropriate reagents to introduce the benzimidazole moiety. One common method involves the use of 2-[(3,5-dimethylphenoxy)methyl]oxirane as an intermediate, which is then reacted with ammonia to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one: Another compound with a similar phenoxy group but different core structure.
2-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole: Shares the phenoxy group but has an oxadiazole ring instead of a benzimidazole ring.
Uniqueness
2-[(3,5-dimethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its benzimidazole core provides a versatile scaffold for further modifications, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(3,5-dimethylphenoxy)methyl]-6-methoxy-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-6-12(2)8-14(7-11)21-10-17-18-15-5-4-13(20-3)9-16(15)19-17/h4-9H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZPOSLDTPWWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC3=C(N2)C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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